

Comparative Guide to Analytical Methods for N-methylpyridine-2-carboxamide

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Compound of Interest

Compound Name: *N*-methylpyridine-2-carboxamide

Cat. No.: B122734

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This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) for the quantitative analysis of **N-methylpyridine-2-carboxamide**. The performance of each method is evaluated based on established validation parameters to assist researchers, scientists, and drug development professionals in selecting the most suitable technique for their specific analytical needs.

Method Comparison

The following table summarizes the typical performance characteristics for the analysis of **N-methylpyridine-2-carboxamide** using HPLC, GC, and CE. These values are based on methods for structurally similar compounds and established principles of analytical chemistry.

Validation Parameter	HPLC	Gas Chromatography (GC)	Capillary Electrophoresis (CE)
Linearity (R^2)	> 0.999	> 0.998	> 0.999
Accuracy (%) Recovery)	98 - 102%	95 - 105%	97 - 103%
Precision (% RSD)	< 2%	< 5%	< 3%
Limit of Detection (LOD)	~5 ng/mL	~10 ng/mL	~2 ng/mL
Limit of Quantitation (LOQ)	~15 ng/mL	~30 ng/mL	~7 ng/mL
Throughput	Moderate	Low to Moderate	High
Sample Derivatization	Not typically required	May be required	Not required
Instrumentation Cost	Moderate	Moderate to High	Low to Moderate

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely adopted technique for the separation and quantification of non-volatile and thermally labile compounds, making it highly suitable for the analysis of **N-methylpyridine-2-carboxamide**.

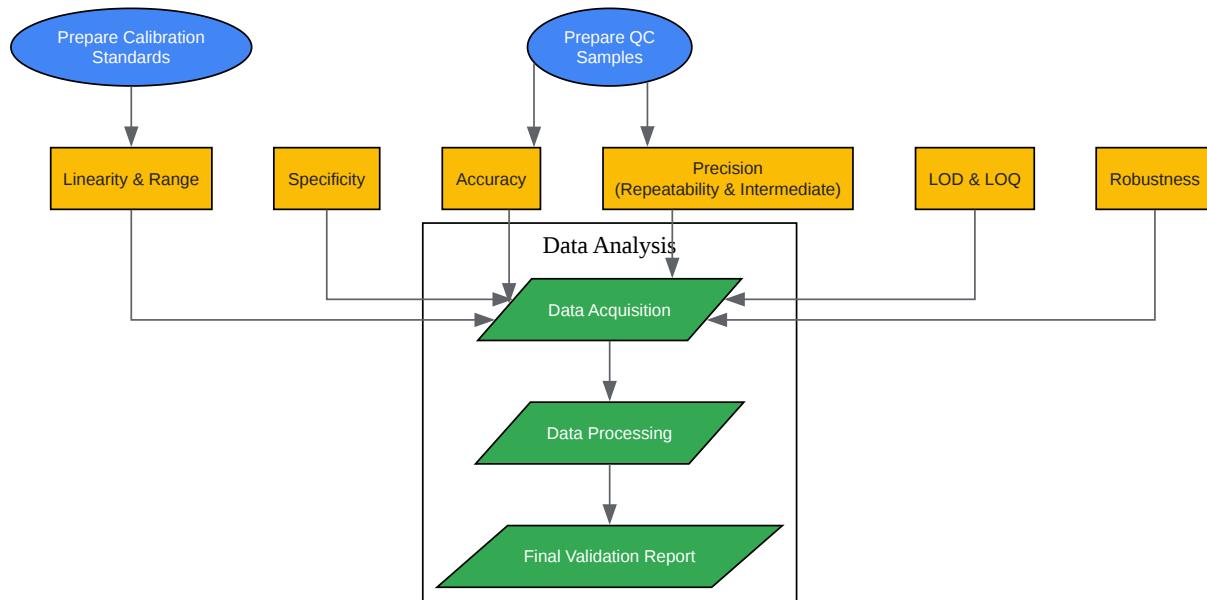
Experimental Protocol: HPLC Method

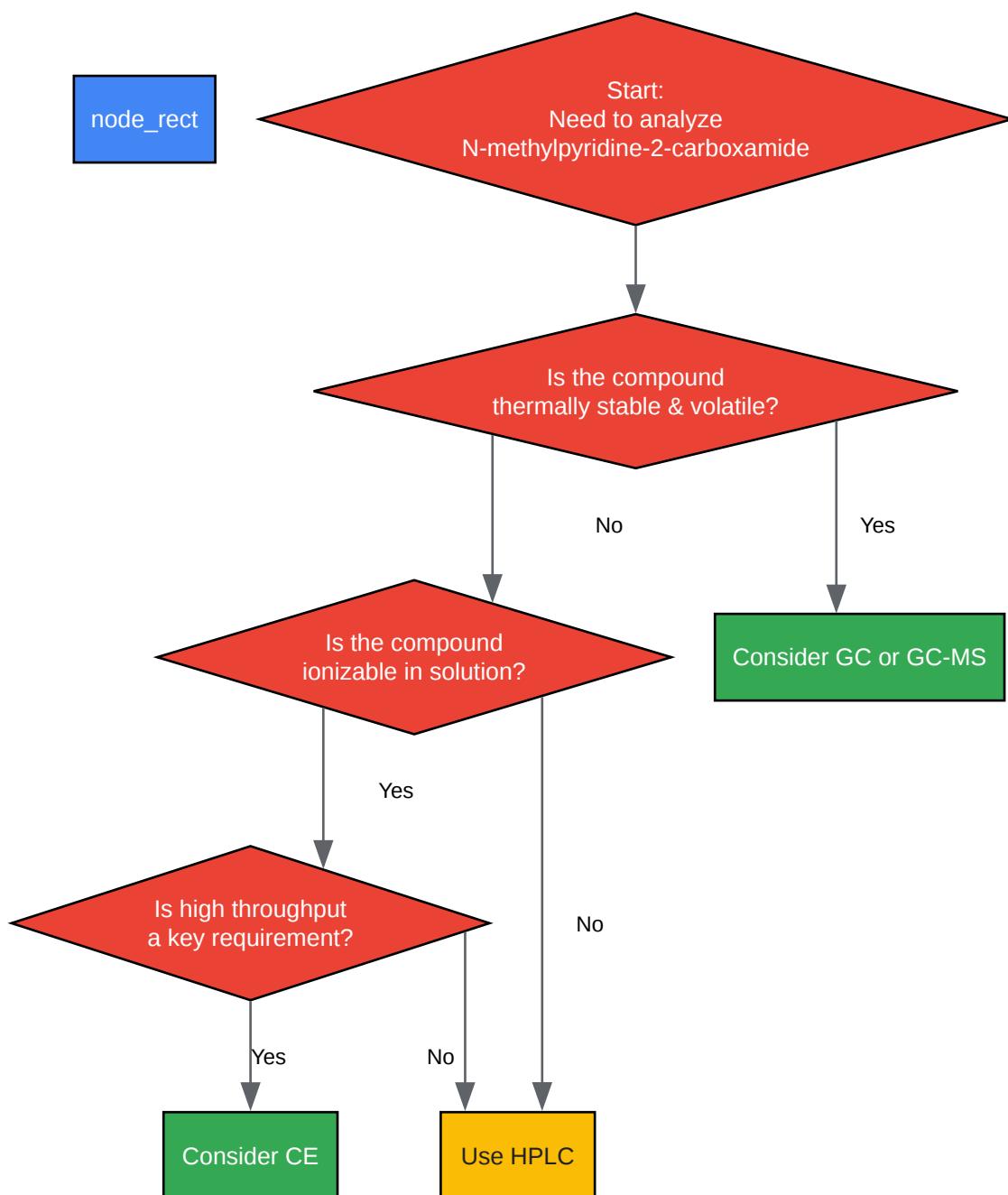
A reversed-phase HPLC method is proposed for the analysis of **N-methylpyridine-2-carboxamide**.

- Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
- Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μ m particle size) is recommended.

- Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B). A typical gradient could be:
 - 0-2 min: 5% B
 - 2-15 min: 5% to 95% B
 - 15-18 min: 95% B
 - 18-20 min: 95% to 5% B
 - 20-25 min: 5% B (re-equilibration)
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: UV detection at approximately 265 nm, which is a common absorption maximum for pyridine derivatives.
- Injection Volume: 10 µL
- Standard Preparation: A stock solution of **N-methylpyridine-2-carboxamide** is prepared in the mobile phase (initial conditions) and serially diluted to create calibration standards ranging from approximately 1 µg/mL to 100 µg/mL.
- Sample Preparation: The sample containing **N-methylpyridine-2-carboxamide** is dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and then injected into the HPLC system.

HPLC Method Validation Workflow





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